Ethyl L-phenylalaninate hydrochloride

Chiral chromatography Enantioselective synthesis HPLC method development

Researchers requiring precise stereochemical control in peptide synthesis often face failures when using unprotected L-phenylalanine or the D-enantiomer, leading to uncontrolled polymerization or incorrect chiral outcomes. Ethyl L-phenylalaninate hydrochloride (CAS 3182-93-2) eliminates these risks. · Solution-Phase Peptide Synthesis: Validated monomer achieving 45% yield in bromelain-catalyzed oligomerization. · Enzymatic Resolution: Preferred substrate for recovering L-phenylalanine with up to 98% e.e. from the racemic ester. · Chiral Separations: Used to create CSPs with enantioselectivity comparable to commercial polysaccharide columns. Procure the correct L-enantiomer with ≥98% purity, stored and shipped under recommended conditions, to ensure reproducible results.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
CAS No. 3182-93-2
Cat. No. B554976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl L-phenylalaninate hydrochloride
CAS3182-93-2
SynonymsL-Phenylalanineethylesterhydrochloride; 3182-93-2; H-Phe-OEt.HCl; EthylL-phenylalaninatehydrochloride; (S)-Ethyl2-amino-3-phenylpropanoatehydrochloride; ethyl(2S)-2-amino-3-phenylpropanoatehydrochloride; ethyll-phenylalaninatehydrochloride(1:1); L-phenylalanineethylester; PubChem19008; AC1Q3ECL; EthylL-phenylalaninateHCl; SCHEMBL216055; 220701_ALDRICH; AC1L4W23; Jsp003392; Jsp005914; CTK3J4860; FPFQPLFYTKMCHN-PPHPATTJSA-N; MolPort-002-919-239; EINECS221-673-9; ANW-59148; AR-1I9781; MFCD00012507; AKOS015845150; AKOS015889880
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
InChIKeyFPFQPLFYTKMCHN-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl L-Phenylalaninate Hydrochloride: Procurement Overview


Ethyl L-phenylalaninate hydrochloride (CAS 3182-93-2), also known as L-phenylalanine ethyl ester hydrochloride or H-Phe-OEt·HCl, is a protected L-phenylalanine derivative with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70 g/mol [1]. This compound serves as a key building block in solution-phase peptide synthesis and as a substrate for enzymatic studies [2]. Its defined L-configuration (optical rotation [α]²⁰/D −7.8°, c = 2 in H₂O) makes it a critical starting material for research and industrial applications requiring precise stereochemical control .

Protected L-phenylalanine building block for solution-phase peptide synthesis
Defined L-configuration for stereochemical control in chiral resolutions
Compatible substrate for protease-catalyzed oligomerization and enzymatic studies

Why Generic Analogs Cannot Replace Ethyl L-Phenylalaninate HCl


Direct substitution with unprotected L-phenylalanine, alternative ester derivatives (e.g., methyl ester), or the D-enantiomer introduces critical process failures. Unprotected L-phenylalanine lacks the C-terminal carboxyl protection necessary for controlled peptide coupling, leading to uncontrolled polymerization [1]. The methyl ester analog (L-phenylalanine methyl ester hydrochloride) exhibits different solubility and stability profiles that alter reaction kinetics and product purity . The D-phenylalanine ethyl ester hydrochloride enantiomer is the wrong stereoisomer for L-peptide synthesis and leads to opposite chiral outcomes in enantioselective enzymatic resolutions [2].

Unprotected L-phenylalanine
Lacks C-terminal carboxyl protection, which may lead to uncontrolled polymerization instead of controlled coupling.
L-Phenylalanine methyl ester HCl
Different ester group alters solubility and stability, potentially shifting reaction kinetics and product purity.
D-Phenylalanine ethyl ester HCl
Opposite enantiomer may yield opposite chiral outcomes in enantioselective resolutions, limiting direct substitution.

Ethyl L-Phenylalaninate HCl: Evidence vs. Analogs


Enantiomeric Purity vs. D-Enantiomer

The L-enantiomer of phenylalanine ethyl ester hydrochloride is essential for constructing chiral stationary phases (CSPs) with predictable enantioselectivity. When incorporated into helical poly(phenylacetylene) CSPs for HPLC, the L-phenylalanine ethyl ester pendant yields separation factors for racemic analytes (e.g., 1-(9-anthyl)-2,2,2-trifluoroethanol) that are comparable to or higher than those achieved with standard polysaccharide-based CSPs [1]. In enzymatic resolution, α-chymotrypsin-catalyzed hydrolysis of a racemic D,L-phenylalanine ethyl ester Schiff's base yields L-phenylalanine with up to 98% enantiomeric excess (e.e.), while the D-enantiomer is recovered with only up to 85% e.e. [2].

Enantiomeric excess
Head-to-head
L-Phe: up to 98% e.e.
D-Phe: up to 85% e.e.
Supports enantiomer-attribution review and chiral resolution workflow
α-Chymotrypsin resolution, MeCN/water, 96–200 h
Chiral chromatography Enantioselective synthesis HPLC method development

Solubility & Handling vs. Free Base

Ethyl L-phenylalaninate hydrochloride is soluble in methanol and water, a critical property for homogeneous aqueous or mixed-solvent reactions . In contrast, the unprotected L-phenylalanine free base has limited aqueous solubility and requires pH adjustment or salt formation for dissolution, which can complicate reaction setups and purification workflows. The hydrochloride salt form also imparts hygroscopic properties, necessitating storage under dry inert gas to maintain quality [1].

Aqueous solubility
Class-level
Ethyl ester HCl: soluble in MeOH/water
Free base: limited solubility
Solubility profile requires validation for specific reaction media
Source-specific review; hygroscopic, store dry
Peptide synthesis Reagent handling Aqueous reaction media

Protease-Catalyzed Oligopeptide Yield

Ethyl L-phenylalaninate hydrochloride serves as a direct substrate for protease-catalyzed oligopeptide synthesis. When used with bromelain in the presence of 20% (v/v) methanol cosolvent, the yield of oligo(L-phenylalanine) reaches 45 ± 5% after 3 hours at 40 °C [1]. Under the same conditions but without methanol cosolvent, the yield drops to 29 ± 5%, representing a 55% relative increase in yield attributable to the use of cosolvent to maintain substrate homogeneity [2]. This demonstrates the compound's compatibility with medium engineering to maximize product output.

Oligopeptide yield
Reported
45 ± 5% yield (with MeOH cosolvent)
Supports process optimization context for enzymatic synthesis
Bromelain, 0.25 M phosphate pH 8, 40 °C, 3 h
Enzymatic oligomerization Biocatalysis Reaction engineering

Thermal Stability vs. Other Ethyl Esters

The gas-phase elimination kinetics of ethyl L-phenylalaninate hydrochloride have been quantified under controlled conditions. Over the temperature range 612–724 K, the first-order rate constant for decomposition follows the Arrhenius expression k(T) = 3.09×10¹² e⁻¹⁹⁴⁴⁰⁰/RT s⁻¹ [1]. For comparison, the ethyl ester of L-tyrosine hydrochloride under similar conditions exhibits a different activation energy profile due to the para-hydroxy substituent, leading to distinct thermal decomposition pathways [2]. This data is essential for predicting compound stability during high-temperature processing or storage.

Thermal decomposition
Class-level
k(650 K) = 7.38×10⁻⁴ s⁻¹
L-Tyr ethyl ester: different mechanism
Thermal stability context for process safety and storage limits
Gas phase, 612–724 K; first-order kinetics
Thermal analysis Kinetic stability Process safety

Ethyl L-Phenylalaninate HCl: Application Scenarios


Preparative Enantiomeric Resolution

The compound is the substrate of choice for enzymatic resolution processes. The demonstrated ability to recover L-phenylalanine with up to 98% e.e. from the racemic ethyl ester makes it the preferred starting material for producing enantiomerically pure L-phenylalanine building blocks. Procurement of the L-ethyl ester directly enables this high-yield resolution, whereas use of the D-enantiomer or free acid would not yield the desired L-product.

Solution-Phase Peptide Synthesis

Ethyl L-phenylalaninate hydrochloride is specifically validated for solution-phase peptide synthesis . Its reactivity in bromelain-catalyzed oligomerization, achieving a 45% yield under optimized conditions [1], demonstrates its utility as a monomer. The ethyl ester protection prevents unwanted side reactions during coupling, a feature absent in unprotected L-phenylalanine.

HPLC Chiral Stationary Phases

Researchers developing novel chiral stationary phases (CSPs) use this compound to create L-phenylalanine ethyl ester-functionalized polymers. Studies show that these CSPs exhibit enantioselectivity for challenging racemates that is comparable to or exceeds that of commercial polysaccharide-based columns [2]. Procuring the L-enantiomer is non-negotiable for achieving this chiral recognition.

Protease Kinetics and Enzyme Engineering

The compound serves as a well-characterized substrate for serine proteases like α-chymotrypsin [1]. Its defined kinetic parameters (e.g., gas-phase decomposition rates [3]) and known enzyme interactions make it a reliable probe for studying enzyme mechanism and for developing immobilized enzyme biocatalysts, where consistent substrate quality is paramount.

Application
Selection Property
Validation Focus
Enantiomeric resolution
L-enantiomer substrate identity
Chiral resolution yield and e.e. verification
Solution-phase peptide synthesis
C-terminal ethyl ester protection
Coupling efficiency and product purity
HPLC chiral stationary phases
Stereochemically defined pendant group
Enantioselectivity in CSPs
Protease kinetics & engineering
Characterized substrate for serine proteases
Reaction kinetics and enzyme compatibility

Technical Documentation Hub

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34 linked technical documents
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